molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Cat. No.: B2976348
CAS No.: 501939-46-4
M. Wt: 274.089
InChI Key: SBNGXSCCHPUWFR-UHFFFAOYSA-N
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Description

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a brominated and fluorinated dihydroisoxazole derivative characterized by a methanol group at the 5-position of the isoxazoline ring and a 4-bromo-3-fluoro-substituted phenyl group at the 3-position.

Properties

IUPAC Name

[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNGXSCCHPUWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol (CAS: 1270526-08-3) is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C10H9BrFNO2C_{10}H_{9}BrFNO_{2}, and it has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

  • Molecular Weight : 274.089 g/mol
  • Purity : Typically ≥ 95%
  • Boiling Point : 154-155 °C
  • Solubility : Soluble in common organic solvents such as ethanol and dimethylformamide .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, similar to other isoxazole derivatives. These compounds often exhibit:

  • Antiviral Activity : Potentially inhibiting viral replication.
  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anti-inflammatory Properties : May modulate inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance:

  • Compounds with bromine and fluorine substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, indicating strong efficacy .
CompoundMIC (mg/mL)Target Organism
Compound A0.0048Bacillus mycoides
Compound B0.0195Escherichia coli
Compound C0.039Candida albicans

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Preliminary data suggest that similar compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated a series of isoxazole derivatives for their antibacterial properties. The results indicated that the introduction of electron-withdrawing groups like bromine significantly enhanced the antibacterial activity against E. coli and S. aureus, with some derivatives showing inhibition zones exceeding 20 mm.
  • Anticancer Screening :
    Another research effort focused on the anticancer properties of isoxazole derivatives, revealing that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound's solubility in organic solvents suggests good absorption characteristics.
  • Distribution : Lipophilic characteristics may allow effective tissue distribution.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.

Scientific Research Applications

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a chemical compound with the molecular formula C10H9BrFNO2C_{10}H_9BrFNO_2 and a molecular weight of 274.089. It is also known by other names, including [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol .

IUPAC Name: [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
CAS Numbers: 501939-46-4, 1270526-08-3

Scientific Research Applications

This compound is a useful research compound with a purity of around 95%.

Potential Activities

  • Antiviral Activity It may potentially inhibit viral replication.
  • Antimicrobial Activity It can be effective against a range of bacteria and fungi.
  • Anti-inflammatory Activity

Synthesis of related compounds

The compound is used as a building block for synthesizing other molecules.

  • Isostructural Thiazoles Synthesis: Used in the multistep reaction to synthesize isostructural thiazoles . Intermediates like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide are involved .
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate Synthesis: Allylic alcohol is used for the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, involving sulfonylation and 1,3-dipolar cycloaddition .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Analogs
Compound Name / ID Substituents on Phenyl Ring Dihydroisoxazole Modifications Biological Activity Reference
Target Compound 4-Bromo-3-fluoro Methanol at 5-position Not explicitly reported -
ISO-17 3-Fluoro-4-hydroxy Acetic acid tert-butyl ester MIF-CD74 antagonism [10]
(S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol 3-Methylthiophen-2-yl Methyl at 5-position Herbicidal intermediate [11]
2-(2-(3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)ethyl)isoindoline-1,3-dione 4-Bromo Isoindoline-dione side chain Synthetic intermediate [15]
3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles Varied (e.g., Cl, OMe) Piperidinyl/morpholinylmethyl Anti-inflammatory [2], [4]
  • Halogen Effects: Bromine and fluorine in the target compound enhance electron-withdrawing effects and metabolic stability compared to chloro analogs (e.g., 4-chlorophenyl derivatives in ). Bromine also increases molecular weight (MW: ~315.1 g/mol) compared to non-halogenated analogs (e.g., ISO-17, MW: ~295.3 g/mol) .
  • Ring Modifications: The methanol group in the target compound enables hydrogen bonding, similar to ISO-17’s hydroxyl group, which is critical for receptor interactions . Thiophene-containing analogs () exhibit altered π-π stacking due to sulfur’s polarizability.
Physicochemical Data
Property Target Compound ISO-17 Thiophene Analog 4-Bromophenyl Derivative
Molecular Formula C₁₀H₈BrFNO₂ C₁₅H₁₇FNO₄ C₁₀H₁₃NO₂S C₁₉H₁₄BrN₂O₂
Molecular Weight (g/mol) ~315.1 295.3 227.3 397.2
Melting Point Not reported Not reported 102–104°C Not reported
Spectral Data (IR/NMR) - O-H stretch: 3396 cm⁻¹ C-S: 675 cm⁻¹ C=O: 1705 cm⁻¹
  • Solubility: The fluorine substituent improves lipid solubility compared to non-fluorinated analogs, enhancing membrane permeability .

Crystallographic and Conformational Analysis

  • Crystal Packing : The target compound’s bromo-fluoro-phenyl group likely induces planar stacking similar to the thiophene analog in , which forms O–H···N hydrogen-bonded chains (dihedral angle: 2.08°). Fluorine’s electronegativity may strengthen intermolecular interactions compared to chloro derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cycloaddition reactions involving hydroxylamine derivatives and appropriate α,β-unsaturated carbonyl precursors. Purification often employs chiral HPLC for enantiomeric separation, as demonstrated in structurally similar isoxazolines . Post-synthesis, HPLC (85–98% purity) and NMR spectroscopy (analysis of coupling constants and chemical shifts) are critical for validating purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., O–H···N hydrogen bonds observed in analogous isoxazolines with dihedral angles <3°) .
  • FT-IR and NMR : Identify functional groups (e.g., –OH at ~3200 cm⁻¹ in FT-IR) and confirm regiochemistry via 1^1H-1^1H coupling constants (e.g., J=810J = 8–10 Hz for dihydroisoxazole protons) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting inflammation-related pathways (e.g., COX-2 inhibition) or microbial growth. For example, derivatives of 4,5-dihydroisoxazole have shown antifungal activity via nitroindole substituent interactions . Dose-response curves (IC50_{50}/MIC values) and cytotoxicity assays (e.g., MTT on mammalian cells) are recommended for specificity assessment .

Advanced Research Questions

Q. How can molecular docking studies predict the biological target affinity of this compound?

  • Methodology :

Tool Selection : AutoDock Vina for high-speed docking with improved scoring function accuracy .

Parameterization : Define grid maps around active sites (e.g., COX-2 PDB: 5KIR) with 20 Å3^3 box size. Include flexibility for key residues (e.g., Arg120, Tyr355).

Validation : Compare docking poses with crystallographic ligand conformations (RMSD <2.0 Å) .

  • Example : Analogous 3,5-diarylisoxazolines showed strong binding to anti-inflammatory targets via π-π stacking with Phe residues .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and hole-electron distributions, identifying electronic transitions that may explain discrepancies in reactivity .
  • MD Simulations : Perform 100-ns trajectories to assess protein-ligand complex stability (RMSD <3.0 Å). If simulations show ligand dissociation despite strong docking scores, consider solvent effects or post-binding conformational changes .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodology :

  • Core Modifications : Replace the 4-bromo-3-fluorophenyl group with electron-withdrawing groups (e.g., –NO2_2) to enhance electrophilicity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the –OH group).
  • Data Correlation : Compare IC50_{50} values of derivatives with Hammett σ constants to quantify electronic effects .

Q. What experimental design principles apply to enantiomeric resolution and stereochemical impact studies?

  • Methodology :

  • Chiral Separation : Use WHELK-01 HPLC columns with 25% 2-propanol/hexane (flow rate: 4.0 mL/min), achieving >99% enantiomeric excess (e.e.) .
  • Stereochemical Impact : Test enantiomers in biological assays (e.g., (S)-enantiomers of similar compounds showed 10-fold higher anti-inflammatory activity than (R)-forms) .

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